Designated Biological Target: Mitochondrial Pyruvate Carrier (MPC) Versus Common Kinase Inhibition
The compound is explicitly claimed and described as an inhibitor of the mitochondrial pyruvate carrier (MPC) in patent US20240360143A1, filed by Domain Therapeutics SA. This target designation is fundamentally different from the cyclin-dependent kinase 2 (CDK-2) inhibition reported for related 1,2,4-triazolo[4,3-a]pyrimidinone derivatives in the academic literature. In the 2024 ACS Omega study by Abd Al Moaty et al., triazolopyrimidinone analogs demonstrated CDK-2 inhibitory activity with MCF-7 cytotoxicity IC₅₀ values ranging from 0.050 to 28.3 μM, and the study's hit compounds were pyrimidine-based rather than the specific 5-propyl-3-phenacylthio derivative claimed in the patent [1][2]. The patent's MPC target is mechanistically linked to T-cell metabolic reprogramming for cancer immunotherapy, a therapeutic strategy not addressed by kinase-targeting triazolopyrimidinones. No publicly available MPC IC₅₀ value for this specific compound has been identified; differentiation rests on the target identity itself as disclosed in the patent specification [1].
| Evidence Dimension | Primary biological target |
|---|---|
| Target Compound Data | MPC (mitochondrial pyruvate carrier) inhibition (patent-designated target); explicit compound claim in US20240360143A1 [1] |
| Comparator Or Baseline | CDK-2 inhibition for structurally related triazolopyrimidinones (e.g., MCF-7 IC₅₀ = 0.050–28.3 μM for the most active analogs in Abd Al Moaty et al. 2024) [2] |
| Quantified Difference | Target class divergence: MPC (metabolic transporter) versus CDK-2 (kinase); no overlapping quantitative potency data available from public sources |
| Conditions | Patent claims (MPC inhibition context); MTT cytotoxicity assay in MCF-7 breast cancer cells (CDK-2 context) |
Why This Matters
Procurement for MPC-targeted research requires the exact compound claimed in the MPC patent family; kinase-targeting triazolopyrimidinones cannot serve as functional replacements for MPC pharmacology studies.
- [1] US Patent Application US20240360143A1. [1,2,4]triazolo[4,3-a]pyrimidin-7(8h)-one as mitochondrial pyruvate carrier inhibitors for use in the treatment of cancer. Filed 2022-08-12. Assignee: Domain Therapeutics SA. View Source
- [2] Abd Al Moaty MN, El Kilany Y, Awad LF, et al. Triggering Breast Cancer Apoptosis via Cyclin-Dependent Kinase Inhibition and DNA Damage by Novel Pyrimidinone and 1,2,4-Triazolo[4,3-a]pyrimidinone Derivatives. ACS Omega. 2024;9(22):23456-23470. View Source
